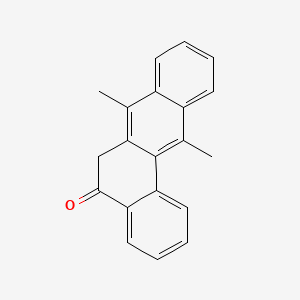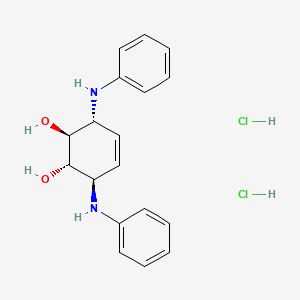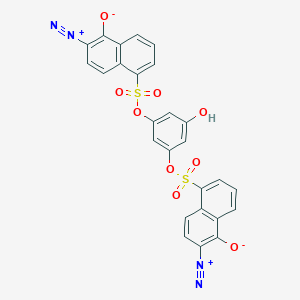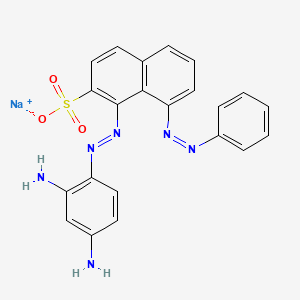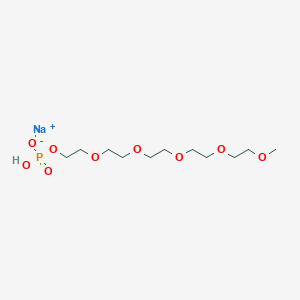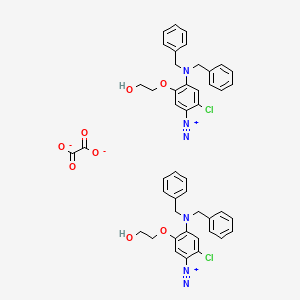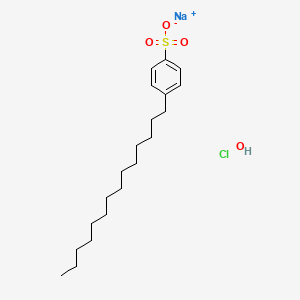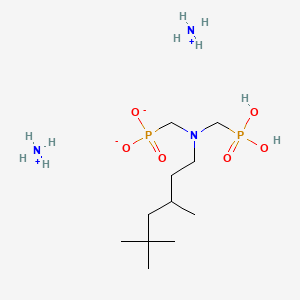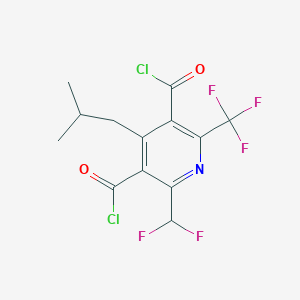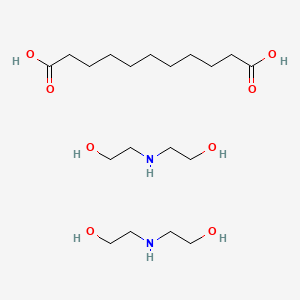
Einecs 285-122-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 285-122-4, also known as undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of undecanedioic acid with 2,2’-iminodiethanol in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to facilitate the reaction.
Catalysts: Catalysts may be used to enhance the reaction rate.
Solvents: Suitable solvents are employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Solvents: Solvents like ethanol, methanol, and water are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies and as a component in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanedioic acid: A similar dicarboxylic acid with one less carbon atom.
Dodecanedioic acid: A dicarboxylic acid with one more carbon atom.
2,2’-Iminodiethanol: The amine component used in the synthesis of the compound.
Uniqueness
Undecanedioic acid, compound with 2,2’-iminodiethanol (1:2), is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a dicarboxylic acid with an amine makes it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
85029-99-8 |
|---|---|
Formule moléculaire |
C19H42N2O8 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;undecanedioic acid |
InChI |
InChI=1S/C11H20O4.2C4H11NO2/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;2*6-3-1-5-2-4-7/h1-9H2,(H,12,13)(H,14,15);2*5-7H,1-4H2 |
Clé InChI |
QEAXZXZNQAOHFQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


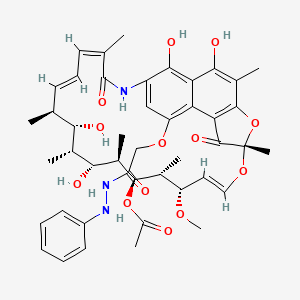

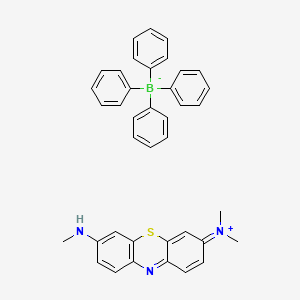
![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
